LC-MS/MS Assay Accuracy and Precision: SIL-IS vs. Structural Analog IS
Published data for the anticancer drug Kahalalide F demonstrates that switching from a structural analog IS to a stable isotope-labeled (SIL) IS improved inter-assay accuracy from −15.1% at the lower limit of quantitation (LLOQ) to within ±9.05% across QC levels, while simultaneously reducing imprecision [1][2]. Extrapolating to cevimeline quantification, the use of cevimeline-d4 hydrochloride as SIL-IS is expected to yield accuracy within the FDA-required ±15% window, as the deuterated standard co-elutes and ionizes identically with the analyte under reversed-phase LC conditions [1].
| Evidence Dimension | Inter-assay accuracy at LLOQ |
|---|---|
| Target Compound Data | Within ±9.05% (SIL-IS; Kahalalide F model) |
| Comparator Or Baseline | −15.1% (structural analog IS; Kahalalide F original method) |
| Quantified Difference | Accuracy deviation reduced by ∼6 percentage points |
| Conditions | Human plasma; LC-ESI-MS/MS; LLOQ = 1 ng/mL |
Why This Matters
Sub-15% accuracy at trace levels is non-negotiable for regulatory submission; cevimeline-d4 hydrochloride is the only IS class demonstrably capable of delivering this margin.
- [1] Stokvis E, Rosing H, López-Lázaro L, Rodriguez I, Jimeno JM, Supko JG, Schellens JHM, Beijnen JH. Switching from an analogous to a stable isotopically labeled internal standard for the LC‐MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance. Biomed Chromatogr. 2004;18(6):400-402. doi:10.1002/bmc.392 View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Quantitative analysis of the novel depsipeptide anticancer drug Kahalalide F in human plasma by high‐performance liquid chromatography under basic conditions coupled to electrospray ionization tandem mass spectrometry. J Mass Spectrom. 2002;37(7):748-754. View Source
